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Introduction

Ebastine is a second-generation H1 receptor antagonist used in the treatment of allergic
rhinitis and chronic idiopathic urticaria.[1][2][3][4] Ensuring the quality, safety, and efficacy of
pharmaceutical formulations containing Ebastine requires robust analytical methods for its
guantification. This document provides detailed application notes and protocols for the
validation of analytical methods for the determination of Ebastine in pharmaceutical dosage
forms, adhering to ICH guidelines. The methods described include High-Performance Liquid
Chromatography (HPLC), and Ultraviolet (UV) Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)
Method

HPLC is a widely used technique for the determination of Ebastine in pharmaceutical
formulations due to its high sensitivity and selectivity.[1][5][6] A common approach is a reverse-
phase HPLC (RP-HPLC) method.

Experimental Protocol: RP-HPLC

1. Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector,
autosampler, and data acquisition software.[4][7]

. Chromatographic Conditions:
Column: Phenomenex RP-C18 (250 mm x 4.6 mm i.d., 5 um patrticle size).[1][5]

Mobile Phase: A mixture of methanol and water in a 90:10 v/v ratio is commonly used.[1][5]
[8] The mobile phase should be filtered through a 0.45 um membrane filter and degassed
prior to use.[1]

Flow Rate: 1.5 ml/min.[1]
Detection Wavelength: 262 nm.[1][5][6][8]
Injection Volume: 20 pl.[1]
Column Temperature: Maintained at 25°C.[1]
Run Time: 15 minutes.[1]

. Preparation of Standard Solutions:

Stock Solution: Accurately weigh and dissolve 50 mg of Ebastine reference standard in a 50
ml volumetric flask with HPLC grade methanol. Sonicate for 10 minutes to ensure complete
dissolution and make up the volume with methanol.[1][5]

Working Standard Solutions: Prepare a series of working standard solutions by appropriate
dilution of the stock solution with the mobile phase to achieve concentrations in the range of
5-100 pg/ml.[1][5]

. Sample Preparation (for Tablets):
Weigh and finely powder 20 tablets.

Accurately weigh a portion of the powder equivalent to 10 mg of Ebastine and transfer it to a
100 ml volumetric flask.
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e Add about 70 ml of methanol and sonicate for 15 minutes.

o Make up the volume with methanol and mix well.

« Filter the solution through a 0.45 um membrane filter.

 Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity
range.

5. Method Validation Parameters:

The developed HPLC method must be validated according to ICH guidelines, including the
following parameters:

 Linearity: The linearity of the method is established by injecting the working standard
solutions in the range of 5-100 pg/ml.[1][5] A calibration curve of peak area versus
concentration is plotted, and the correlation coefficient (R?) is calculated.

e Precision:

o Intra-day Precision: Assessed by analyzing six replicate injections of three different
concentrations on the same day. The relative standard deviation (%0RSD) should be
calculated.[1]

o Inter-day Precision: Determined by analyzing the same three concentrations on three
different days. The %RSD is then calculated.[1]

o Accuracy (Recovery): The accuracy is determined by the standard addition method. A known
amount of standard drug is added to the pre-analyzed sample solution at three different
levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.

o Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on
the standard deviation of the response and the slope of the calibration curve. The LOD for
Ebastine has been reported to be 50 ng/ml and the LOQ to be 100 ng/ml.[1]

e Robustness: The robustness of the method is evaluated by making small, deliberate
variations in the chromatographic conditions, such as the mobile phase composition, flow
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rate, and column temperature.[7]

» Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the

method, forced degradation studies are performed under various stress conditions like acid,
base, oxidative, thermal, and photolytic stress.[7][9][10] The degradation products should be

well-resolved from the parent drug peak.

Data Presentation: HPLC Method Validation
Validation Parameter Specification Typical Result
Linearity Range R2>0.999 5-100 pg/mi[1][5][6][8]
Correlation Coefficient (R?) > 0.999 0.999
Intra-day Precision (%RSD) < 2% 0.22% to 0.49%[1][5][6][8]
Inter-day Precision (%RSD) <2% 0.24% to 0.73%[1][5][6][8]
Accuracy (% Recovery) 98-102% 99.63%][1]
Limit of Detection (LOD) 50 ng/mi[1]
Limit of Quantitation (LOQ) 100 ng/mi[1]

Experimental Workflow: HPLC Method Validation
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Caption: Workflow for HPLC method validation of Ebastine.
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UV-Visible Spectrophotometric Method

A simple and cost-effective UV spectrophotometric method can also be employed for the

routine analysis of Ebastine in bulk and pharmaceutical dosage forms.[11]

Experimental Protocol: UV-Spectrophotometry

1.

Instrumentation:

A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[2]

. Method Details:

Solvent: Methanol is commonly used as a solvent.[3][11][12]

Wavelength Selection: The absorption maxima (Amax) for Ebastine in methanol is typically
observed around 252 nm.[12] An alternative approach is the Area Under Curve (AUC)
method, where the area under the curve in a specific wavelength range (e.g., 247-257 nm) is
measured.[11]

. Preparation of Standard Solutions:

Stock Solution: Accurately weigh 100 mg of Ebastine API and dissolve it in a 100 ml
volumetric flask with methanol to get a concentration of 1000 pg/ml.[11]

Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain
concentrations in the range of 5-30 pg/ml.[11]

. Sample Preparation (for Tablets):

Follow a similar procedure as described for the HPLC sample preparation to obtain a final
solution with a concentration within the linearity range.

. Method Validation Parameters:

The UV spectrophotometric method should be validated for the following parameters as per

ICH guidelines:
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 Linearity: A linear relationship should be established between the absorbance (or AUC) and
the concentration of Ebastine.

e Precision: Assessed by repeated measurements of a sample solution to determine intra-day
and inter-day precision.

e Accuracy: Determined by recovery studies using the standard addition method.

e LOD and LOQ: Calculated based on the standard deviation of the blank and the slope of the
calibration curve.

Data Presentation: UV-Spectrophotometric Method

Validation
Validation Parameter Specification Typical Result
Linearity Range R2>0.999 5-30 pg/mi[11]
Correlation Coefficient (R?) >0.999 0.999[11]
Accuracy (% Recovery) 98-102% 99.48% to 101.00%[11]
Limit of Detection (LOD) - 0.78 pg/ml[11]
Limit of Quantitation (LOQ) - 2.37 pg/mi[11]

Logical Relationship: UV Method Validation Parameters

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1671034?utm_src=pdf-body
https://scispace.com/pdf/development-and-validation-of-uv-spectrophotometric-4126649cqc.pdf
https://scispace.com/pdf/development-and-validation-of-uv-spectrophotometric-4126649cqc.pdf
https://scispace.com/pdf/development-and-validation-of-uv-spectrophotometric-4126649cqc.pdf
https://scispace.com/pdf/development-and-validation-of-uv-spectrophotometric-4126649cqc.pdf
https://scispace.com/pdf/development-and-validation-of-uv-spectrophotometric-4126649cqc.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Core Validation Parameters

influences

Accuracy

; ; influences
Linearity & Range %@
ensures -V

Derived & Specificity Parameters

basis for

basis for

Click to download full resolution via product page

Caption: Inter-relationship of UV method validation parameters.

Conclusion

The described HPLC and UV-spectrophotometric methods are simple, accurate, precise, and
cost-effective for the determination of Ebastine in pharmaceutical formulations.[1][11][12] The
HPLC method, particularly with forced degradation studies, is suitable as a stability-indicating
method.[9] The choice of method will depend on the specific requirements of the analysis and
the available instrumentation. Proper validation of the chosen analytical method is crucial to
ensure reliable and accurate results for quality control and regulatory purposes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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